

An In-depth Technical Guide to the Identification of PARP10 and PARP15 Substrates

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to identify and validate the substrates of two key mono-ADP-ribosyltransferases, PARP10 (ARTD10) and PARP15 (ARTD7). This document details experimental protocols, summarizes quantitative proteomic data, and illustrates the signaling contexts of these enzymes, offering a valuable resource for researchers in the field of ADP-ribosylation and drug development.

Introduction to PARP10 and PARP15

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. While some PARPs create long chains of poly(ADP-ribose), a distinct subgroup, including PARP10 and PARP15, function as mono-ADP-ribosyltransferases (MARylating enzymes)[1]. These enzymes play crucial roles in a variety of cellular processes.

PARP10 has been implicated in the DNA damage response, where it interacts with Proliferating Cell Nuclear Antigen (PCNA) to promote tolerance to DNA damage[2][3]. It is also involved in the regulation of the cell cycle and has been shown to inhibit the NF-kB signaling pathway[4] [5].

PARP15, while less characterized, is understood to play a role in the innate immune response to viral infections[6][7]. Its evolutionary relationship with PARP14 suggests functions in antiviral defense and the regulation of translation[8].



The identification of the specific substrates of PARP10 and PARP15 is critical to fully elucidating their cellular functions and for the development of targeted therapeutics.

Experimental Methodologies for Substrate Identification

Several powerful techniques have been developed and applied to identify the substrates of PARP10 and PARP15. These methods range from broad, discovery-phase proteomics to targeted validation assays.

System-wide Identification of Enzyme Substrates by Thermal Analysis (SIESTA)

SIESTA is an unbiased proteomic approach that identifies enzyme substrates based on changes in their thermal stability upon post-translational modification[1][5]. The underlying principle is that the addition of an ADP-ribose moiety to a substrate protein will alter its melting temperature (Tm).

Experimental Protocol: SIESTA for PARP10 Substrate Identification

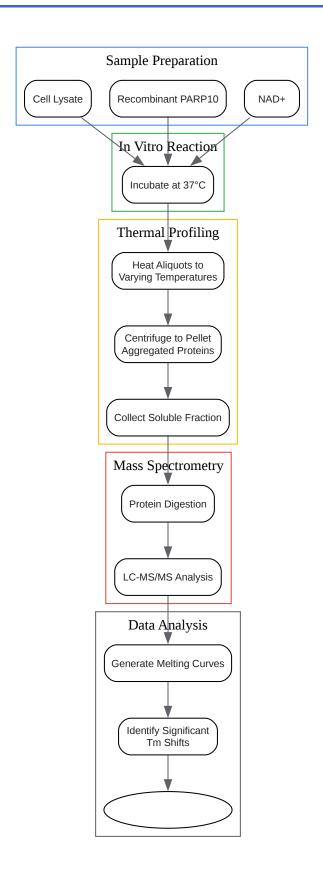
- Cell Lysate Preparation:
 - Culture human cells (e.g., HeLa or U2OS) to high confluence.
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, supplemented with protease and phosphatase inhibitors) by sonication or freeze-thaw cycles.
 - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
 - Determine the protein concentration of the supernatant.
- In Vitro MARylation Reaction:
 - Prepare reaction mixtures containing the cell lysate, recombinant PARP10, and NAD+.



- Include control reactions lacking PARP10 or NAD+ to identify non-specific thermal shifts.
- Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for substrate MARylation.
- Thermal Proteome Profiling (TPP):
 - Aliquot the reaction mixtures and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C).
 - After heating, cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.
 - Collect the soluble protein fraction from each temperature point.
- Protein Digestion and Mass Spectrometry:
 - Reduce, alkylate, and digest the soluble proteins to peptides using trypsin.
 - Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.
 - Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify and quantify peptides across all temperature points and conditions.
 - For each protein, generate a melting curve by plotting the relative abundance of the protein as a function of temperature.
 - Calculate the Tm for each protein in each condition.
 - Identify potential substrates as those proteins exhibiting a significant and reproducible Tm shift only in the presence of both PARP10 and NAD+.

Logical Workflow for SIESTA





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Caption: Workflow for SIESTA-based substrate identification.



Analog-Sensitive PARP Mutants and "Clickable" NAD+ Analogs

This chemical genetics approach allows for the specific labeling of direct PARP substrates in a complex mixture[9][10][11]. It involves engineering a "gatekeeper" residue in the PARP's active site to create a "hole," which allows the mutant enzyme to utilize a "bumped" NAD+ analog that is not recognized by wild-type PARPs. These NAD+ analogs are synthesized with a "clickable" chemical handle (e.g., an alkyne group), enabling the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (click chemistry) [12][13].

Experimental Protocol: Analog-Sensitive PARP Assay

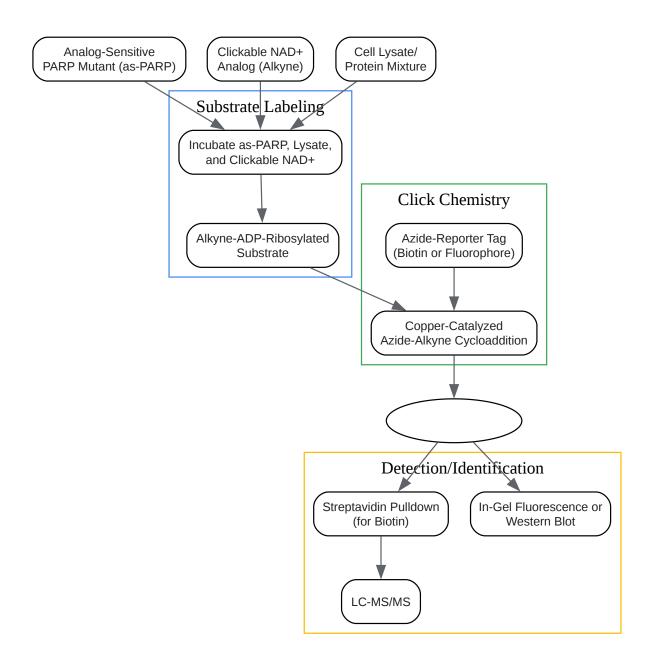
- Generation of Analog-Sensitive PARP Mutant:
 - Identify the gatekeeper residue in the active site of PARP10 or PARP15 through sequence alignment with other PARPs.
 - Generate a mutant construct (e.g., by site-directed mutagenesis) where the gatekeeper residue is replaced with a smaller amino acid (e.g., glycine or alanine).
 - Express and purify the recombinant analog-sensitive PARP (as-PARP).
- Synthesis of "Clickable" NAD+ Analog:
 - Synthesize an NAD+ analog with a chemical modification (a "bump") that complements the "hole" in the as-PARP active site.
 - Incorporate an alkyne group into the NAD+ analog for subsequent click chemistry. A commonly used analog is 8-Bu(3-yne)T-NAD+[9].
- Labeling of Substrates:
 - Incubate the as-PARP with a cell lysate or purified protein of interest in the presence of the clickable NAD+ analog.



- Include control reactions with wild-type PARP (which should not efficiently use the analog)
 and without the as-PARP.
- Click Chemistry Reaction:
 - To the reaction mixture, add an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
 - Incubate to allow the covalent attachment of the reporter tag to the alkyne-modified, ADPribosylated substrates.
- Detection and Identification of Substrates:
 - For validation: Analyze the reaction products by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot using streptavidin-HRP (if a biotin tag was used).
 - For discovery: Enrich the biotinylated proteins using streptavidin-coated beads, digest the enriched proteins, and identify them by LC-MS/MS.

Workflow for Analog-Sensitive PARP Substrate Labeling





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Caption: Workflow for substrate identification using as-PARPs and clickable NAD+.

Affinity Purification using ADP-ribose Binding Domains (e.g., Af1521 Macrodomain)



This method relies on the specific recognition of ADP-ribose moieties by conserved protein domains, known as macrodomains. The macrodomain from the archaeal protein Af1521 is commonly used as it binds to both mono- and poly-ADP-ribose with high affinity. This domain can be expressed as a recombinant protein, immobilized on a resin, and used as bait to capture ADP-ribosylated proteins from cell lysates for subsequent identification by mass spectrometry[14].

Experimental Protocol: Af1521 Macrodomain Pulldown

- Preparation of Af1521 Resin:
 - Express and purify a recombinant fusion protein of Glutathione S-transferase (GST) and the Af1521 macrodomain (GST-Af1521).
 - Immobilize the purified GST-Af1521 onto glutathione-sepharose beads.
 - As a negative control, prepare beads with GST alone or a mutant Af1521 domain that cannot bind ADP-ribose.
- · Cell Lysis and Lysate Preparation:
 - Treat cells with relevant stimuli (e.g., DNA damaging agents to induce PARP10 activity) if desired.
 - Lyse cells in a buffer containing PARP and PARG inhibitors to preserve ADP-ribosylation.
 - Clarify the lysate by centrifugation.
- Affinity Pulldown:
 - Incubate the cell lysate with the GST-Af1521 beads (and control beads) for several hours at 4°C with gentle rotation.
 - Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:



- Elute the bound proteins from the beads using a high concentration of free ADP-ribose, a low pH buffer, or SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blot to validate known or suspected substrates.
- For proteome-wide identification, perform in-solution or in-gel tryptic digestion of the eluate followed by LC-MS/MS analysis.
- Quantitative Proteomic Analysis:
 - To distinguish true substrates from non-specific binders, use quantitative proteomics methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or labelfree quantification (e.g., spectral counting)[14][15]. Compare the abundance of proteins pulled down by wild-type Af1521 versus the binding-deficient mutant.

Identified Substrates of PARP10 and PARP15

The application of the aforementioned methodologies has led to the identification of a growing list of putative substrates for both PARP10 and PARP15.

PARP10 Substrates

PARP10 has been shown to MARylate a number of proteins involved in key cellular processes. A protein microarray screen identified 78 potential substrates, with kinases being the largest subgroup[16]. A subsequent study using SIESTA identified 28 potential substrates that exhibited thermal stability changes upon PARP10-mediated MARylation[1].

Table 1: Selected Identified Substrates of PARP10



Substrate	Functional Class	Identification Method(s)	Validation	Reference(s)
Aurora A	Serine/Threonine Kinase	Protein Microarray, In vitro MARylation	Western Blot	[5]
RAD18	E3 Ubiquitin Ligase	In vitro MARylation, Co- IP, PLA	Western Blot	[17][18]
PCNA	DNA Clamp	Co- Immunoprecipitat ion	Western Blot	[2]
GSK3β	Serine/Threonine Kinase	Protein Microarray	In vitro Kinase Assay	[16]
MYC	Transcription Factor	Yeast Two- Hybrid	Co- Immunoprecipitat ion	[5]
HDAC2	Histone Deacetylase	SIESTA	In vitro MARylation	[1]
PDRG1	P53 and DNA damage regulated 1	SIESTA	In vitro MARylation	[1]
RFK	Riboflavin Kinase	SIESTA	In vitro MARylation	[1]

Note: This table is not exhaustive and represents a selection of validated and high-confidence substrates.

PARP15 Substrates

The substrate profile of PARP15 is less well-defined than that of PARP10. However, recent studies have begun to shed light on its targets, particularly in the context of the immune response.



Table 2: Selected Identified Substrates of PARP15

Substrate	Functional Class	Identification Method(s)	Validation	Reference(s)
JIP3	Scaffolding Protein	Mass Spectrometry	In vitro MARylation	[19]
PP2A-B subunit	Protein Phosphatase Subunit	Large-scale screen	-	
RNA (5'- phosphorylated)	Nucleic Acid	In vitro MARylation	-	[8]

Note: The identification of PARP15 substrates is an active area of research, and this list is expected to grow.

Signaling Pathways Involving PARP10 and PARP15

Understanding the signaling pathways in which PARP10 and PARP15 operate is essential for contextualizing their substrate modifications and for identifying potential therapeutic intervention points.

PARP10 in the DNA Damage Response

PARP10 plays a crucial role in the tolerance of DNA damage encountered during DNA replication. It is recruited to stalled replication forks through its interaction with ubiquitinated PCNA. The MARylating activity of PARP10 is then required for the recruitment of translesion synthesis (TLS) polymerases, which can bypass the DNA lesion, allowing replication to continue[2][3][20]. The precise substrates of PARP10 in this pathway are still under investigation, with RAD18 being a key candidate[17][18].

Signaling Pathway: PARP10 in DNA Damage Tolerance





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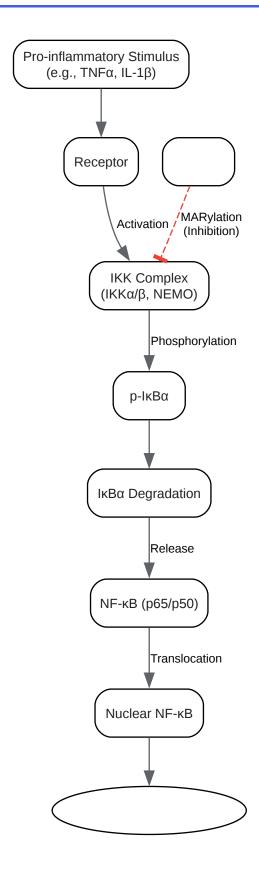
Caption: PARP10's role in the DNA damage response at stalled replication forks.

PARP10 in NF-kB Signaling

PARP10 acts as a negative regulator of the NF-κB signaling pathway. It can inhibit the activation of the IKK complex, a key upstream kinase in the canonical NF-κB pathway. This inhibition is dependent on both the catalytic activity of PARP10 and its ability to bind K63-linked polyubiquitin chains via its ubiquitin-interaction motifs (UIMs)[4][5]. By MARylating components of the IKK complex, such as NEMO (IKKy), PARP10 prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

Signaling Pathway: PARP10 Inhibition of NF-kB





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Caption: PARP10-mediated inhibition of the canonical NF-kB signaling pathway.

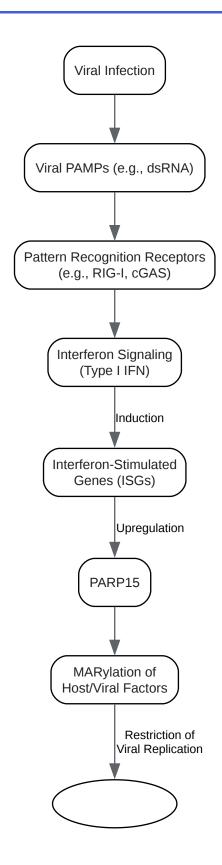


PARP15 in Antiviral Innate Immunity

PARP15 is an interferon-stimulated gene (ISG) and contributes to the host's antiviral defense. While the precise mechanisms are still being unraveled, PARP15 is thought to be involved in cellular stress responses that can be triggered by viral infections[6][7]. It has been shown to localize to stress granules, which are sites of translational repression and mRNA triage during cellular stress. The MARylation of viral or host proteins by PARP15 may modulate their function to restrict viral replication.

Signaling Pathway: Potential Role of PARP15 in Antiviral Response





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Caption: Hypothesized role of PARP15 in the interferon-mediated antiviral response.



Conclusion

The identification of PARP10 and PARP15 substrates is a rapidly advancing field, driven by innovative proteomic and chemical biology techniques. The substrates identified so far have provided significant insights into the roles of these enzymes in DNA damage repair, cell signaling, and innate immunity. The detailed experimental protocols and compiled substrate data in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of mono-ADP-ribosylation and to develop novel therapeutic strategies targeting these important enzymes. As more substrates are identified and validated, a clearer picture of the cellular functions of PARP10 and PARP15 will emerge, paving the way for new avenues in drug discovery.

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